Thermodynamic Stability of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic Acid Derivatives
The following technical guide details the thermodynamic stability, degradation pathways, and handling protocols for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) and its derivatives. Technical Guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability, degradation pathways, and handling protocols for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2) and its derivatives.
Technical Guide & Whitepaper
Executive Summary
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid represents a unique scaffold in medicinal chemistry, combining the conformational restriction of a cyclopropane ring with the versatile reactivity of a thiol and a carboxylic acid. Unlike its homolog, the Montelukast intermediate (1-(mercaptomethyl)cyclopropaneacetic acid), this molecule features a 1,1-disubstitution pattern where the carboxyl group is directly attached to the strained ring.
This structural motif imparts distinct thermodynamic properties:
High Ring Strain (~27.5 kcal/mol): The cyclopropane core is inherently high-energy but kinetically stabilized by the gem-disubstitution effect.
Thiol-Redox Instability: The primary degradation pathway is oxidative dimerization to disulfides, driven by the low bond dissociation energy (BDE) of the S-H bond (~87 kcal/mol) relative to the S-S bond formation.
Latent Electrophilicity: The proximity of the nucleophilic thiol to the electrophilic carboxyl carbon creates a potential for intramolecular cyclization (formation of
-thiolactones) under activating conditions.
This guide provides a rigorous analysis of these factors, supported by experimental protocols for stability assessment.
Thermodynamic Landscape
Ring Strain and the Gem-Disubstitution Effect
The thermodynamic stability of the cyclopropane ring in this derivative is governed by the Thorpe-Ingold effect (gem-dimethyl effect).
Mechanism: The two substituents (–COOH and –CH
SH) on C1 compress the internal bond angle opposite to them, effectively relaxing the compression on the external bonds. This paradoxically stabilizes the ring against opening reactions compared to mono-substituted cyclopropanes.
Implication: Spontaneous ring opening is thermodynamically unfavorable at standard temperature and pressure (STP). Ring cleavage requires significant activation energy, usually via strong acid catalysis or radical attack on the thiol.
The Thiol-Disulfide Redox Equilibrium
The most critical thermodynamic instability arises from the mercaptomethyl group. Thiols are prone to oxidation to disulfides:
Thermodynamics: The formation of the disulfide bond is exothermic (
). In the presence of trace oxygen or metal catalysts (Fe, Cu), the equilibrium shifts strongly to the right.
Kinetics: The reaction is second-order with respect to the thiol concentration. Therefore, concentrated solutions degrade disproportionately faster than dilute ones.
Latent Reactivity:
-Thiolactone Formation
Unlike the acetic acid homolog (which forms a stable 5-membered thiolactone), 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid would form a 4-membered
-thiolactone upon intramolecular cyclization.
Strain Analysis: A 4-membered thietan-2-one ring introduces significant additional strain.
Stability Prediction: Spontaneous cyclization is thermodynamically unfavorable without carboxyl activation (e.g., by carbodiimides). However, this pathway becomes relevant during peptide coupling reactions, leading to side products.
Degradation Pathways (Visualization)
The following diagram outlines the primary decomposition vectors. The Oxidative Dimerization is the dominant pathway during storage, while Ring Opening is an induced pathway under stress.
Figure 1: Primary degradation pathways.[1] Oxidative dimerization is the critical storage concern.
Experimental Assessment Protocols
To validate the thermodynamic stability profile, the following self-validating experimental workflows are recommended.
Forced Degradation Study (Stress Testing)
This protocol determines the "soft spots" of the molecule.
Stress Condition
Reagent/Condition
Duration
Target Degradant
Oxidative
0.1% - 3% HO
1–4 Hours
Disulfide Dimer, Sulfonic Acid
Thermal
60°C (Solid & Solution)
7 Days
Decarboxylation products, Dimer
Acidic
0.1 N HCl
24 Hours
Ring-opened impurities
Basic
0.1 N NaOH
24 Hours
Racemization (if chiral), Desulfurization
Photolytic
UV / Vis Light
1.2M Lux hours
Radical-mediated degradation
Stability-Indicating HPLC Method
A standard C18 gradient is insufficient due to the polarity difference between the thiol (monomer) and the disulfide (dimer).
Method Parameters:
Column: C18, 3.5 µm, 4.6 x 150 mm (High carbon load recommended).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Stabilizes thiol, suppresses ionization).
Detection: 210 nm (Universal) and 254 nm (Disulfide bond absorption).
Sample Diluent: Water:Acetonitrile (90:10) with 1 mM EDTA and 0.1% DTT (Dithiothreitol) only if verifying total mass (DTT reduces dimer back to monomer). For stability studies, omit DTT.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic stability assessment.
Handling & Stabilization Strategies
Based on the thermodynamic analysis, the following protocols ensure integrity during research and development.
Prevention of Oxidative Dimerization
The S-H bond is the thermodynamic weak link.
Inert Atmosphere: All synthesis and storage must occur under Nitrogen or Argon.
Solvent Degassing: Solvents for HPLC or reactions must be sparged with helium or sonicated under vacuum to remove dissolved oxygen.
Chelation: Add 1–5 mM EDTA to aqueous buffers. Trace metals (Fe, Cu) lower the activation energy for disulfide formation by orders of magnitude.
pH Management
Storage pH: Maintain pH < 6. At basic pH, the thiol deprotonates to the thiolate anion (RS
), which is a potent nucleophile and highly susceptible to oxidation ( decreases as pH increases).
Acid Sensitivity: While the ring is stable to mild acid, avoid boiling in strong mineral acids to prevent ring opening.
Synthetic Utility (Protection)
If the thiol reactivity interferes with downstream chemistry (e.g., amide coupling of the carboxylic acid), thermodynamic stability can be artificially enforced by protecting the thiol:
Trityl (Trt): Sterically bulky, acid-labile.
Acetyl (Ac): Forms a thioester, preventing oxidation but susceptible to nucleophiles.
References
Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid.
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability . Organic Letters. 2008 Feb 7;10(3):509-11.[3]
[Link]
An In-Depth Technical Guide to the Conformational Analysis of 1,1-Disubstituted Cyclopropane Carboxylic Acids
Abstract The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints on molecules, profoundly influencing their biological activity and physicochemical propert...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints on molecules, profoundly influencing their biological activity and physicochemical properties. This guide provides a comprehensive technical overview of the conformational analysis of 1,1-disubstituted cyclopropane carboxylic acids, a class of compounds with increasing importance in drug discovery. We will delve into the theoretical underpinnings of cyclopropane conformation, explore state-of-the-art experimental and computational techniques for their analysis, and provide practical insights for researchers in the field. This document is intended for chemists, biochemists, and drug development professionals seeking a deeper understanding of how to characterize and leverage the conformational intricacies of these valuable scaffolds.
Introduction: The Significance of the Cyclopropane Moiety in Drug Design
The cyclopropane ring, the smallest of the carbocycles, is far more than a mere structural curiosity. Its inherent ring strain and unique electronic properties confer a pseudo-unsaturated character, allowing it to engage in electronic interactions while maintaining a rigid three-dimensional structure.[1] In drug design, the incorporation of a cyclopropane ring can offer several advantages:
Conformational Rigidity: The fixed geometry of the cyclopropane ring reduces the number of accessible conformations of a molecule, which can lead to a more favorable entropy of binding to a biological target.[2] This conformational restriction is a key strategy in the design of potent and selective therapeutic agents.[3]
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to their acyclic counterparts, potentially improving a drug candidate's pharmacokinetic profile.[4]
Lipophilicity Modulation: The introduction of a cyclopropane moiety can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, offering a way to explore new chemical space and overcome liabilities associated with the original moiety.[4]
1,1-Disubstituted cyclopropane carboxylic acids are a particularly important subclass. The geminal substitution at one carbon atom, with one substituent being the polar carboxylic acid group, creates a complex interplay of steric and electronic effects that dictate the molecule's preferred three-dimensional arrangement. Understanding and controlling this conformation is paramount for rational drug design.
To effectively analyze the conformation of substituted cyclopropanes, it is essential to first grasp the electronic structure of the parent ring.
The Walsh Orbital Model
Unlike the sp³-hybridized orbitals found in typical alkanes, the bonding in cyclopropane is best described by the Walsh orbital model.[5] This model proposes that the carbon atoms utilize sp²-hybridized orbitals to form bonds with the hydrogen atoms and two of the three ring C-C bonds. The remaining p-orbitals on each carbon atom combine to form a set of three molecular orbitals that constitute the "bent" or "banana" bonds of the cyclopropane ring.
This unique bonding arrangement has several consequences:
High s-character in C-H bonds: This leads to shorter, stronger C-H bonds and a higher acidity of cyclopropyl protons compared to other alkanes.
Increased p-character in C-C bonds: This imparts partial π-character to the ring, allowing it to interact with adjacent π-systems and electron-deficient centers.
High Ring Strain: The deviation from the ideal tetrahedral bond angle of 109.5° to the constrained 60° of the cyclopropane ring results in significant angle strain and torsional strain, making the ring susceptible to ring-opening reactions.[6]
Conformational Preferences of Substituted Cyclopropanes
The conformation of a substituted cyclopropane is primarily defined by the torsion angle between the substituent and the distal C-C bond of the ring. For a 1,1-disubstituted cyclopropane carboxylic acid, the key conformational question is the rotational preference of the carboxylic acid group and the second substituent relative to the cyclopropane ring.
The interaction of a substituent's orbitals with the Walsh orbitals of the cyclopropane ring governs these preferences. For π-acceptor substituents like a carboxylic acid, the preferred conformation is one that maximizes the overlap between the substituent's π* orbital and the cyclopropane's Walsh orbitals. This typically leads to a bisected conformation , where the plane of the substituent bisects the angle of the adjacent C-C bonds of the ring.
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is often employed to elucidate the conformational landscape of 1,1-disubstituted cyclopropane carboxylic acids.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. It allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred arrangement in the crystalline lattice.
Key Insights from X-ray Crystallography:
Direct Visualization of Conformation: Provides unambiguous evidence of the preferred rotamer of the carboxylic acid group and the second substituent.
Bond Length Asymmetry: The interaction of π-acceptor substituents with the cyclopropane ring can lead to a shortening of the distal C-C bond and a lengthening of the vicinal C-C bonds.[6]
Intermolecular Interactions: Reveals how crystal packing forces and hydrogen bonding might influence the observed conformation.
Data Presentation: Crystal Structures of Relevant Cyclopropanes
Note: Detailed torsion angles and bond lengths for 1-aminocyclopropane-1-carboxylic acid can be obtained from the cited crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures.
3.2.1. 1H and 13C NMR Chemical Shifts and Coupling Constants
The unique electronic environment of the cyclopropane ring gives rise to characteristic chemical shifts for the ring protons, typically in the upfield region of the ¹H NMR spectrum (around 0.20 ppm for cyclopropane itself).[7] The chemical shifts of the cyclopropyl protons and carbons are sensitive to the nature and orientation of the substituents. Anisotropic effects from substituents like a phenyl group can cause significant shielding or deshielding of nearby protons, providing clues about the preferred conformation.
Vicinal (³JHH) and geminal (²JHH) proton-proton coupling constants within the cyclopropane ring can also be informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for determining the spatial proximity of protons.[8][9][10][11] An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are connected through bonds.
Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis
Sample Preparation: Dissolve the 1,1-disubstituted cyclopropane carboxylic acid in a suitable deuterated solvent at a concentration that minimizes intermolecular interactions.
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules, NOESY is generally preferred, while ROESY is more suitable for intermediate-sized molecules where the NOE may be close to zero.[8][9]
Data Processing and Analysis: Process the 2D data to obtain a contour plot. Cross-peaks in the spectrum indicate protons that are spatially close.
Interpretation: The presence or absence of specific cross-peaks between the protons of the substituents and the cyclopropyl protons allows for the determination of the preferred conformation. For example, an NOE between a proton on the second substituent and a cyclopropyl proton on the same side of the ring would support a specific rotameric form.
Diagram: Experimental Workflow for NMR-based Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry: Predicting and Rationalizing Conformations
Computational modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the conformational preferences of molecules.[12][13][14] DFT calculations can provide accurate predictions of geometries, relative energies of different conformers, and the energy barriers for their interconversion.
Choosing the Right Computational Method
The accuracy of DFT calculations depends on the choice of the functional and the basis set. For molecules of the type discussed here, hybrid functionals such as B3LYP, often paired with a Pople-style basis set like 6-31G(d) or larger, have been shown to provide a good balance between accuracy and computational cost.[15][16] It is also crucial to consider the effect of the solvent, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Performing a Conformational Search
A thorough conformational search is essential to identify all low-energy conformers. This typically involves systematically rotating the rotatable bonds (in this case, the bond connecting the carboxylic acid to the cyclopropane ring and the bond connecting the second substituent) and performing a geometry optimization for each starting conformation.
Molecule Building: Construct the 3D structure of the 1,1-disubstituted cyclopropane carboxylic acid using a molecular modeling software.
Conformational Search: Perform a systematic or stochastic conformational search to generate a set of initial geometries.
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
Energy Refinement: For the lowest energy conformers, perform single-point energy calculations using a larger basis set (e.g., 6-311+G(d,p)) and an implicit solvent model to obtain more accurate relative energies.
Analysis: Analyze the geometries and relative energies of the conformers to determine the most stable conformations and the energy differences between them.
Diagram: Logic of Conformational Preference Determination
Caption: Factors influencing the preferred conformation.
The Interplay of Substituents: A Deeper Dive
The conformational landscape of a 1,1-disubstituted cyclopropane carboxylic acid is a delicate balance of steric and electronic effects.
Steric Effects: The size of the second substituent at the C1 position plays a crucial role. A bulky substituent will sterically clash with the carboxylic acid group and the cyclopropyl protons, disfavoring certain conformations.
Electronic Effects: The electronic nature of the second substituent can influence the conformational preference through inductive effects and hyperconjugation. An electron-withdrawing group, for example, can further stabilize the bisected conformation of the carboxylic acid group through favorable orbital interactions.
By systematically varying the second substituent and analyzing the resulting conformational changes using the techniques described above, a detailed understanding of the structure-conformation relationship can be established. This knowledge is critical for the design of molecules with specific three-dimensional shapes and, consequently, desired biological activities.
Conclusion and Future Directions
The conformational analysis of 1,1-disubstituted cyclopropane carboxylic acids is a multifaceted endeavor that requires a synergistic approach combining experimental and computational methods. A thorough understanding of the conformational preferences of these molecules is essential for their effective application in drug discovery and development. Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting conformational energies and the application of advanced NMR techniques to study the dynamics of these systems in more complex biological environments. The insights gained from such studies will undoubtedly pave the way for the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
Salaün, J., & Zard, S. Z. (2000). Cyclopropane derivatives and their diverse biological activities. In Topics in Current Chemistry (Vol. 207, pp. 1-67). Springer, Berlin, Heidelberg.
Zhang, Z., Li, X., & Pu, L. (2011). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Journal of Biological Chemistry, 286(43), 37624-37631. [Link]
Yao, D., et al. (2004). 1TZK: Crystal structure of 1-aminocyclopropane-1-carboxylate-deaminase complexed with alpha-keto-butyrate. RCSB PDB. [Link]
Gomez-Catalan, J., et al. (2000). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of the American Chemical Society, 122(45), 11216-11224.
FooDB. (2015, May 7). Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242). [Link]
Kenneth, B. W. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
Alemán, C., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. The Journal of organic chemistry, 74(20), 7834–7843. [Link]
Organic Spectroscopy International. (2014, November 25). NOESY and ROESY. [Link]
Cremer, D., & Gauss, J. (1986). Theoretical Determination of Molecular Structure and Conformation. 16. Substituted Cyclopropanes-An Electron Density Model of Su. Journal of the American Chemical Society, 108(24), 7467-7477.
UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.
ResearchGate. (n.d.). Key NOESY correlations of compounds 1–4. [Link]
Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current chemical biology, 4(1), 66–85.
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
Alemán, C., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. The Journal of organic chemistry, 74(20), 7834–7843. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]
Cativiela, C., et al. (2000).
LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. [Link]
Mastryukov, V. S., & Osina, E. L. (1990). The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. Journal of Molecular Structure, 222, 23-34.
Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]
Royal Society of Chemistry. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. [Link]
Padwa, A., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(2), 1599-1607.
Biaggne, A., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. The Journal of Physical Chemistry B, 125(6), 1667-1677.
Rzepa, H. S. (2017, April 11). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. [Link]
Cativiela, C., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Semantic Scholar. [Link]
Krasnov, V. P., et al. (2004). Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. Russian Chemical Reviews, 73(4), 313-334.
Application Notes and Protocols: Peptide Coupling with 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of Cyclopropane-Containing Amino Acids in Peptide Therapeutics The incorporation of non-canonical amino acids into peptide str...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Cyclopropane-Containing Amino Acids in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties.[1][2] Cyclopropane-containing amino acids, in particular, are of significant interest to medicinal chemists.[1][2] The rigid cyclopropane ring introduces conformational constraints, which can enhance enzymatic stability and improve receptor selectivity.[2] 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is a unique building block that combines the conformational rigidity of a cyclopropane ring with the reactive potential of a thiol group. This combination makes it a valuable component in the design of novel peptide-based therapeutics, including constrained peptides and peptidomimetics.[3]
The presence of the sulfhydryl (thiol) group, however, introduces specific challenges during peptide synthesis. The high nucleophilicity of the thiol makes it susceptible to undesired side reactions, such as oxidation to form disulfide bridges, alkylation, and acylation.[4] Therefore, a robust and well-defined protocol for the coupling of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is essential to ensure high yields and purity of the target peptide. This guide provides detailed application notes and protocols for the successful incorporation of this valuable amino acid into peptide chains.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[5] This process is not spontaneous and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[6] This activation is typically achieved using coupling reagents.[5] The choice of coupling reagent and reaction conditions is critical to maximize coupling efficiency and minimize side reactions, particularly racemization.[5][6]
Visualization of the General Peptide Coupling Workflow
The following diagram illustrates the fundamental steps involved in a typical peptide coupling reaction.
Caption: General workflow of a peptide coupling reaction.
Thiol Group Protection: A Critical Consideration
Given the high reactivity of the thiol group in 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, its protection is a crucial first step to prevent unwanted side reactions during peptide synthesis.[4][7] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions used for deprotection of the α-amino group (e.g., basic conditions for Fmoc) and the final cleavage from the solid support.[4]
Commonly Used Thiol Protecting Groups:
Protecting Group
Abbreviation
Cleavage Conditions
Orthogonality Notes
Trityl
Trt
Mildly acidic conditions (e.g., TFA/TIS/H₂O)
Cleaved simultaneously with many acid-labile side-chain protecting groups and resin linkage.
Acetamidomethyl
Acm
Mercuric acetate or iodine
Orthogonal to the TFA-labile protecting groups, allowing for selective deprotection and disulfide bond formation on-resin or in solution.[8]
tert-Butyl
tBu
Strong acid (e.g., HF) or with specific reagents
Generally stable to standard TFA cleavage cocktails.[8]
4-Methoxytrityl
Mmt
Very mild acidic conditions (e.g., 1% TFA in DCM)
More labile than Trt, allowing for selective deprotection under milder conditions.[8]
For most standard solid-phase peptide synthesis (SPPS) protocols using the Fmoc strategy, the Trityl (Trt) group is a suitable choice for protecting the thiol of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. It is stable to the basic conditions required for Fmoc deprotection and is readily removed during the final acidolytic cleavage from the resin.
Recommended Peptide Coupling Protocols
Two highly effective and commonly used coupling protocols are detailed below: one utilizing HATU, a highly efficient aminium-based coupling reagent, and the other employing the classic carbodiimide-based EDC/HOBt system.
Protocol 1: HATU-Mediated Coupling
Underlying Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, fast reaction kinetics, and ability to suppress racemization.[9][10] The mechanism involves the formation of a highly reactive OAt-active ester intermediate.[9][11][12] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.[11]
Visualization of the HATU Coupling Mechanism:
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Step-by-Step Protocol for Solid-Phase Peptide Synthesis (SPPS):
Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF).
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Pre-activation of the Amino Acid:
In a separate vessel, dissolve Fmoc-1-(S-Trt-sulfanylmethyl)cyclopropane-1-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.
Add HATU (3-5 equivalents) and DIPEA (6-10 equivalents).[9]
Allow the pre-activation mixture to stand for a few minutes.
Coupling:
Add the activated amino acid solution to the deprotected resin-bound peptide.
Agitate the reaction vessel for 30-60 minutes.
Monitoring the Reaction:
Perform a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the reaction's completion. A negative result (colorless or yellow beads) indicates a complete coupling.
If the coupling is incomplete, the coupling step can be repeated.
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the subsequent deprotection and coupling cycle.[9]
Protocol 2: EDC/HOBt-Mediated Coupling
Underlying Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[5] HOBt (1-Hydroxybenzotriazole) is an additive that reacts with the activated intermediate to form an HOBt-active ester. This active ester is more reactive and less prone to side reactions, such as N-acylurea formation, and significantly reduces racemization compared to using EDC alone.[5]
Step-by-Step Protocol for Solution-Phase or Solid-Phase Synthesis:
Solubilization: Dissolve the N-protected 1-(S-Trt-sulfanylmethyl)cyclopropane-1-carboxylic acid and the amine component (e.g., amino acid ester or resin-bound peptide) in a suitable solvent like dichloromethane (DCM) or DMF.
Cooling: Cool the reaction mixture in an ice bath. This is recommended to minimize potential side reactions.[5]
Addition of Reagents:
Add HOBt (1.1-1.5 equivalents).
Add EDC (1.1-1.5 equivalents) to the stirred mixture.[13]
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
Work-up (for solution-phase):
If in an organic solvent, wash the mixture with water to remove excess EDC and the urea byproduct.[14]
Dry the organic phase and evaporate the solvent to obtain the crude product.
Washing (for solid-phase): Wash the resin thoroughly with DMF and DCM to remove soluble byproducts and excess reagents.
Purification and Characterization of Thiol-Containing Peptides
Peptides containing thiol groups may require specific handling during purification to prevent oxidation.
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Using a water/acetonitrile gradient containing 0.1% TFA is common. To prevent disulfide bond formation during purification, the addition of a reducing agent like dithiothreitol (DTT) to the collection tubes can be considered, although this will add another component to be removed. Alternatively, maintaining a low pH (with TFA) helps to minimize the rate of thiol oxidation.
Characterization: The final purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to assess its purity.
Troubleshooting and Key Considerations
Incomplete Coupling: If the Kaiser test remains positive, a second coupling step can be performed. Ensure that the reagents are of high quality and anhydrous solvents are used.
Side Reactions: The primary concern with 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is the reactivity of the unprotected thiol. Ensure proper protection of the thiol group throughout the synthesis. With coupling reagents like HATU, using a minimal excess can help avoid potential side reactions like guanidinylation of the N-terminal amine.[9]
Storage: Store Fmoc-1-(S-Trt-sulfanylmethyl)cyclopropane-1-carboxylic acid and coupling reagents in a cool, dry place, protected from moisture.
Conclusion
The successful incorporation of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid into peptides requires careful consideration of thiol protection and the selection of an appropriate coupling strategy. Both HATU and EDC/HOBt are robust methods that, when performed with care, can provide high yields of the desired peptide. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this unique amino acid to advance the development of novel and potent peptide therapeutics.
References
Egorov, T. A., Svenson, A., Rydén, L., & Carlsson, J. (1975). A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. Proceedings of the National Academy of Sciences, 72(8), 3029-3033. [Link]
Tripathi, N. M., & Ramapanicker, R. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-45). Wiley-VCH. [Link]
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
G-Biosciences. (n.d.). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. [Link]
Foley, D. J., et al. (2019). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 21(15), 5893–5897. [Link]
Charette, A. B., & Pelletier, G. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 14(1), 232–235. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. [Link]
Application Notes and Protocols for the Esterification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
Introduction 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is a unique bifunctional molecule that presents distinct challenges in its synthetic manipulation, particularly in the esterification of its carboxylic acid m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is a unique bifunctional molecule that presents distinct challenges in its synthetic manipulation, particularly in the esterification of its carboxylic acid moiety. The presence of a sterically hindered cyclopropane ring adjacent to the carboxyl group, combined with a nucleophilic and easily oxidizable sulfanyl (thiol) group, necessitates a careful selection of reaction conditions to achieve high yields and purity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for the successful esterification of this versatile building block.
The primary challenges in the esterification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid are twofold:
Steric Hindrance: The tertiary nature of the carboxylic acid, being directly attached to a cyclopropane ring, can significantly slow down the rate of esterification, particularly under traditional Fischer esterification conditions.
Thiol Reactivity: The sulfanyl group is susceptible to a variety of side reactions under common esterification conditions. These include oxidation to disulfides, thioester formation, and reaction with activating agents.
This document will explore several robust esterification methodologies, including a discussion of when to employ a thiol protecting group strategy to mitigate unwanted side reactions.
Strategic Considerations: Method Selection and Thiol Protection
The choice of esterification method is paramount and is dictated by the desired ester and the overall synthetic strategy. Below is a comparative analysis of suitable methods.
Esterification Method
Advantages
Disadvantages
Suitability for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
Fischer-Speier Esterification
Simple reagents, cost-effective.
Harsh acidic conditions, high temperatures, reversible.[1][2]
Not recommended due to the high risk of thiol oxidation and potential side reactions involving the cyclopropane ring under strong acid and heat.
Steglich Esterification (DCC/DMAP)
Mild, room temperature conditions, suitable for sterically hindered acids.[2][3][4]
Formation of dicyclohexylurea (DCU) byproduct can complicate purification. Potential for N-acylurea formation as a side product.[5]
Highly Recommended. The mild conditions are ideal for this sensitive substrate. A thiol protecting group strategy is advised to prevent side reactions with the carbodiimide activator.
Mitsunobu Reaction
Mild, neutral conditions, proceeds with inversion of configuration at the alcohol.
Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are produced, which can be difficult to remove. The nucleophile should have a pKa ≤ 15.[1][6][7][8]
Recommended, with caution. Suitable for sensitive substrates. A thiol protecting group is strongly recommended to prevent the thiol from acting as a nucleophile.
The Necessity of Thiol Protection
Given the nucleophilic nature of the sulfanyl group and its susceptibility to oxidation, protection of this functionality is a critical step for achieving a clean and high-yielding esterification.[9][10] The choice of protecting group should be orthogonal to the esterification and deprotection conditions of the final ester.
Thiol Protecting Group
Introduction Conditions
Deprotection Conditions
Compatibility with Esterification
Trityl (Trt)
Trityl chloride, base (e.g., pyridine, TEA)
Mildly acidic (e.g., TFA in DCM), or reductive cleavage.[11][12][13]
Excellent. Stable under the neutral to mildly basic conditions of Steglich and Mitsunobu reactions.
Acetyl (Ac)
Acetic anhydride or acetyl chloride, base.
Basic hydrolysis (e.g., NaOH, NH3 in MeOH).[14][15][16][17]
Good. Stable to the esterification conditions, but deprotection requires basic conditions which could hydrolyze the desired ester.
tert-Butyl (tBu)
Isobutylene, acid catalyst.
Strong acid (e.g., TFA), often with scavengers.[18][19]
Good. Stable to esterification conditions. Deprotection requires strong acid.
For the esterification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, the Trityl (Trt) group is highly recommended due to its ease of introduction, stability under the preferred esterification conditions (Steglich and Mitsunobu), and relatively mild deprotection conditions that are unlikely to affect the newly formed ester or the cyclopropane ring.
Experimental Workflows
A logical workflow for the successful esterification involves a two-step process: protection of the thiol group followed by the esterification reaction. A final deprotection step can be performed if the free thiol is required in the final product.
Technical Support Center: HPLC Purification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for the HPLC purification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC purification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique molecule. The inherent functionalities—a reactive thiol, an ionizable carboxylic acid, and a cyclopropane ring—demand a nuanced approach to achieve high purity and recovery. This resource provides in-depth, question-and-answer-based troubleshooting protocols grounded in chemical principles and extensive field experience.
FAQ 1: Why am I observing a second, broader peak eluting later than my target compound?
Answer:
This is a classic and highly common issue when working with thiol-containing compounds like 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid. The later-eluting peak is almost certainly the disulfide-linked dimer of your target molecule.
Root Cause Analysis: Thiol Oxidation
The sulfhydryl (-SH) group is highly susceptible to oxidation, especially under neutral to alkaline pH conditions, in the presence of atmospheric oxygen, or when catalyzed by trace metal ions.[1] The thiol group deprotonates to a more reactive thiolate anion (R-S⁻), which can then readily react with another thiol molecule to form a disulfide bond (R-S-S-R).[1] This dimerization creates a new, larger, and often more hydrophobic molecule that will have a different retention time on a reversed-phase column, typically eluting later than the monomer.
Visualizing the Problem: Dimerization Pathway
Caption: Oxidation of the thiol monomer to its disulfide dimer.
To prevent dimer formation, it is crucial to maintain a reducing environment for your sample and during the chromatographic run.
Step-by-Step Mitigation:
Sample Preparation:
Work quickly and keep the sample cold to minimize oxidation rates.
Prepare samples in a deoxygenated buffer.[2] Sparging your sample solvent with an inert gas like nitrogen or argon for 15-20 minutes before use is highly effective.
Crucially, add a reducing agent to your sample immediately after preparation. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is stable, odorless, and effective over a wide pH range.[2][3] A final concentration of 1-5 mM TCEP in the sample is typically sufficient. Dithiothreitol (DTT) can also be used but has a shorter half-life.
Mobile Phase Modification:
Just as with the sample, de-gas and sparge your mobile phases (both aqueous and organic) with helium or nitrogen to remove dissolved oxygen.
Consider adding a small concentration of a reducing agent like TCEP (e.g., 0.1-0.5 mM) to your aqueous mobile phase (Eluent A). This provides continuous protection against oxidation on the column.
Confirmation:
To confirm that the secondary peak is the dimer, treat a portion of your purified material (containing both peaks) with a higher concentration of TCEP or DTT for 30 minutes. Re-inject the sample. If the later-eluting peak's area decreases significantly and the main peak's area increases, this confirms its identity as the disulfide dimer.[3]
FAQ 2: My peak for 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid is showing significant tailing. What's causing this and how do I fix it?
Answer:
Peak tailing for this compound is a multi-faceted issue, primarily stemming from unwanted secondary interactions between the analyte and the HPLC system. The main culprits are interactions with the silica stationary phase and chelation with metal ions.
Root Cause Analysis:
Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface.[4][5] The carboxylic acid moiety of your compound can engage in strong hydrogen bonding or ionic interactions with these acidic silanol groups. This creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4][6]
Metal Chelation: The combination of the thiol (-SH) and carboxylic acid (-COOH) groups makes your molecule an effective chelating agent for metal ions.[2][7] Trace amounts of metal ions (iron, titanium) can leach from stainless steel components of the HPLC system (frits, tubing, column hardware) and contaminate the column packing.[8][9][10] Your analyte can chelate with these immobilized metal ions, leading to another strong, secondary retention mechanism that causes severe peak tailing and potential loss of recovery.[8][11]
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Protocol: Achieving Peak Symmetry
A systematic approach targeting both silanol and metal interactions is required.
Step-by-Step Mitigation:
Mobile Phase pH Control (Primary Action):
The most effective way to suppress silanol interactions is to lower the pH of the mobile phase.[4][5] At a low pH (e.g., 2-3), the carboxylic acid on your analyte is fully protonated (less polar), and more importantly, the surface silanol groups are also protonated and thus less active.[12]
Recommendation: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both your aqueous and organic mobile phases. TFA is a strong ion-pairing agent that is highly effective at shielding silanols and improving peak shape.[13][14][15] Formic acid is a good alternative, especially if your purification is followed by mass spectrometry (MS), as TFA can cause ion suppression.[13][15]
Column Selection:
Use a modern, high-purity, end-capped C18 column. These columns are manufactured with silica that has lower metal contamination and feature advanced end-capping to block the majority of residual silanols, significantly reducing secondary interactions.[16] Look for columns specifically marketed for "polar compounds" or as "base-deactivated."[16][17]
Address Metal Chelation:
If tailing persists even with low pH and a good column, metal chelation is the likely culprit.
Mobile Phase Additive: Introduce a weak chelating agent into your aqueous mobile phase. A low concentration of Ethylenediaminetetraacetic acid (EDTA), around 0.1-0.5 mM, can be very effective at scavenging metal ions in the flow path and on the column surface, preventing your compound from interacting with them.[11]
System Considerations: For long-term work with chelating compounds, using an HPLC system with bio-inert or PEEK (polyether ether ketone) flow paths is the ideal solution to prevent metal leaching altogether.[9]
FAQ 3: How do I get better retention? My compound is eluting too close to the void volume.
Answer:
As a small, polar molecule containing a carboxylic acid, 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid can be challenging to retain on traditional C18 columns, especially with high organic content in the mobile phase.[18]
Root Cause Analysis: Analyte Polarity and Mobile Phase pH
The retention of this compound in reversed-phase HPLC is governed by the polarity of both its protonated and deprotonated forms.
At High pH (e.g., pH > 5): The carboxylic acid is deprotonated (R-COO⁻), making the molecule highly polar and water-soluble. In this state, it has very little affinity for the non-polar C18 stationary phase and will elute very early.
At Low pH (e.g., pH < 3): The carboxylic acid is protonated (R-COOH). This neutral form is significantly less polar than the carboxylate anion, allowing for greater hydrophobic interaction with the stationary phase and thus, increased retention.
Troubleshooting Protocol: Optimizing Retention
Step-by-Step Mitigation:
Ensure Low Mobile Phase pH: As discussed for peak tailing, using a mobile phase containing 0.1% TFA or 0.1% Formic Acid is the first and most critical step.[12][13] This ensures the analyte is in its less polar, protonated state, which is essential for retention.
Reduce Initial Organic Content: Start your gradient with a very low percentage of organic solvent (e.g., 0-5% Acetonitrile or Methanol). If the compound still elutes too early, you may need to run the initial part of the method isocratically with 100% aqueous mobile phase for a few minutes before starting the gradient.[19]
Select an Appropriate Column:
Aqueous-Stable Columns: Use a column specifically designed for use with highly aqueous mobile phases (e.g., "AQ" or "polar-endcapped" columns).[20] Standard C18 columns can suffer from "phase collapse" or "dewetting" in 100% aqueous conditions, leading to drastic loss of retention and reproducibility.[19]
Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for compounds with polar groups and are resistant to dewetting, making them a good choice for this application.[19]
Consider HILIC as an Alternative: If adequate retention cannot be achieved in reversed-phase mode, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[18][21] In HILIC, a polar stationary phase is used with a high-organic mobile phase, and retention is based on partitioning into an adsorbed water layer on the stationary phase.
Recommended Starting HPLC Conditions
The following table provides a robust starting point for purifying 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid.
Minimizes silanol interactions and prevents phase collapse in low organic mobile phase.[17]
Mobile Phase A
Water + 0.1% TFA (or 0.1% Formic Acid)
Suppresses ionization of analyte and silanols, enhancing retention and peak shape.[12][13]
Mobile Phase B
Acetonitrile + 0.1% TFA (or 0.1% Formic Acid)
Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient
5% to 60% B over 15 minutes
A shallow gradient is often necessary to resolve closely related impurities. Adjust based on initial results.
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
Standard analytical flow rate. Scale accordingly for different column dimensions.
Column Temp.
25-30 °C
Provides stable retention times. Temperature can be a tool for optimizing selectivity.
Detection
UV at 210-220 nm
The carboxylic acid group provides some UV absorbance at low wavelengths.
Sample Prep
Dissolve in Mobile Phase A with 1-5 mM TCEP
Ensures sample is in a reducing environment and is compatible with the initial mobile phase conditions.
References
DiVA. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
ResearchGate. (2025). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]
Royal Society of Chemistry. (2004). HPLC simultaneous analysis of thiols and disulfides : on-line reduction and indirect fluorescence detection without derivatization. Retrieved from [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
MDPI. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]
Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
PubMed. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
Phenomenex. (2022). Choosing Columns for Polar Acidic Molecules. Retrieved from [Link]
ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. Retrieved from [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]
MDPI. (2021). Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. Retrieved from [Link]
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
Pittcon. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
SilcoTek. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]
PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
Technical Support Center: Stability Optimization of Sulfanylmethyl Cyclopropanes
User Interface: [Mode: Expert][Topic: pH Stability & Formulation] Status: Active Agent: Senior Application Scientist, Stability Group Introduction Welcome to the Technical Support Center. You are likely accessing this gu...
Author: BenchChem Technical Support Team. Date: February 2026
User Interface: [Mode: Expert][Topic: pH Stability & Formulation]
Status: Active
Agent: Senior Application Scientist, Stability Group
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation, ring-opening, or oxidation in your sulfanylmethyl cyclopropane scaffolds.
This structural motif—a cyclopropane ring linked to a sulfur atom via a methylene spacer (
)—presents a unique "push-pull" stability challenge. The cyclopropane ring is kinetically stable but thermodynamically strained (27.5 kcal/mol), while the sulfur atom is a potent nucleophile prone to oxidation.
This guide provides a self-validating troubleshooting framework to stabilize these compounds during synthesis, purification, and storage.
Module 1: Diagnosis & Stability Profiling
Before altering your formulation, you must diagnose the specific degradation pathway. Sulfanylmethyl cyclopropanes typically fail via two distinct mechanisms dependent on pH: Acid-Catalyzed Rearrangement or Oxidative Degradation .
Q: How do I determine the pH-rate profile for my compound?
Protocol:
Do not rely on single-point checks. You must construct a pH-rate profile to identify the "Goldilocks Zone" (typically pH 7.0–8.5).
Prepare Buffer Series: Create 50 mM buffers ranging from pH 2.0 to 10.0 (See Module 2 for selection).
Spike & Incubate: Spike your compound (10–50 µM) into each buffer. Maintain constant ionic strength (
M with NaCl).
Time-Point Sampling: Sample at
hours.
Quench:
For Acidic Samples: Quench with cold ammonium bicarbonate.
For Basic Samples: Quench with cold ammonium acetate.
Analysis: Analyze via HPLC-UV or LC-MS. Plot
vs. pH.
Visualizing the Workflow:
Figure 1: Standardized workflow for determining pH-dependent stability profiles.
Module 2: pH Optimization & Buffer Selection
Q: Which buffers should I use?
Critical Warning: Avoid nucleophilic buffers.
The cyclopropane ring, when activated by protonation or Lewis acids, acts as an electrophile. Nucleophilic buffers (e.g., Tris, Phosphate, Citrate) can attack the ring or the methylene carbon, causing ring-opening artifacts that mimic instability.
Recommended Buffer Systems:
Use sterically hindered "Good's Buffers" which interact minimally with the substrate.
pH Range
Recommended Buffer
pKa (25°C)
Why?
4.0 – 5.5
Acetate
4.76
Use with caution. Only if acid stability is required.
Good for basic range; prevents metal-catalyzed oxidation.
> 9.0
Borate
9.24
Stable, but can complex with diols (if present).
Module 3: Troubleshooting Degradation Pathways
Issue 1: "I see a mass shift of +18 Da or rearrangement products."
Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis/Isomerization).
Mechanism:
Sulfanylmethyl cyclopropanes are derivatives of the cyclopropylcarbinyl system. In acidic media (pH < 5), the sulfur atom or the ring itself can be protonated. This leads to the formation of a transient cyclopropylcarbinyl cation.
This cation is exceptionally prone to rearrangement into:
Homoallyl systems (Ring opening).
Cyclobutyl systems (Ring expansion).
The Fix:
Maintain pH > 6.0.
Avoid Lewis Acids: Ensure no trace metals (
, ) are present, as they catalyze this rearrangement similarly to protons. Use 0.1 mM EDTA in your buffers.
Visualizing the Mechanism:
Figure 2: Acid-catalyzed rearrangement pathway of cyclopropylmethyl systems.
Issue 2: "I see a mass shift of +16 Da or +32 Da."
Diagnosis: Oxidative Degradation (Sulfoxide/Sulfone formation).
Mechanism:
The sulfur atom is electron-rich. In the presence of atmospheric oxygen, peroxides, or trace metals, it oxidizes to the Sulfoxide (
) (+16 Da) and eventually the Sulfone () (+32 Da).
Note: Oxidation often increases the acidity of the
-protons, potentially leading to secondary elimination reactions.
The Fix:
Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes before use.
Antioxidants: Add Methionine (1-5 mM) to your buffer. Methionine acts as a "sacrificial anode," oxidizing preferentially over your drug candidate.
Chelation: Add EDTA (1 mM) to sequester transition metals (Fe, Cu) that catalyze auto-oxidation.
Module 4: Storage & Handling Guidelines
To ensure long-term stability of sulfanylmethyl cyclopropane libraries:
Lyophilization pH: If freeze-drying, adjust the pre-lyophilization solution to pH 7.5 using Ammonium Bicarbonate (volatile buffer). Avoid lyophilizing from acidic solutions (TFA/HCl), as the concentration of acid during drying will trigger ring opening.
Solvent Choice: Store stocks in DMSO or Acetonitrile . Avoid protic solvents (Methanol/Ethanol) for long-term storage, as they can act as nucleophiles if the ring becomes activated.
Temperature: Store at -20°C or -80°C. Cyclopropane ring strain energy (
115 kJ/mol) means the activation energy for ring opening is lower than unstrained alkanes; heat accelerates this exponentially.
References
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Carbonium Ion-Type Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link
Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
Wladislaw, B., et al. (1997). Oxidation of sulfides to sulfoxides. Journal of the Chemical Society, Perkin Transactions. Link
Baumgartner, M. T., et al. (2009). Ring opening of cyclopropylcarbinyl radicals. Organic & Biomolecular Chemistry. Link
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link
Troubleshooting
Technical Support Center: Purification of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for removing impurities from crude 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. We...
Author: BenchChem Technical Support Team. Date: February 2026
Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for removing impurities from crude 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid.
Welcome to the technical support resource for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and encounter challenges in its purification. As a molecule featuring both a thiol and a carboxylic acid on a strained cyclopropane ring, its purification requires careful consideration of its unique chemical properties. This document provides field-proven insights and detailed protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid?
A1: The impurity profile is heavily dependent on the synthetic route. However, the most prevalent impurity is the disulfide dimer, formed by the oxidation of the thiol group. Other common impurities include unreacted starting materials, residual solvents, and potential byproducts from the cyclopropanation step, such as ring-opened species or isomers.[1][2]
Q2: My crude product is a yellow or off-white solid/oil. What causes this discoloration?
A2: Discoloration is almost always indicative of oxidation. The thiol (-SH) group is susceptible to aerial oxidation, which couples two molecules of the acid to form a disulfide dimer. This dimer and other minor oxidative oligomers are often colored. The presence of trace metals from reagents or reactors can catalyze this process.
Q3: How can I reliably detect and quantify the disulfide impurity?
A3: The most effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The disulfide dimer is significantly less polar and will have a longer retention time than the monomeric thiol acid. 1H NMR can also be used, as the methylene protons adjacent to the sulfur (-CH2-S-) will show a characteristic downfield shift in the disulfide compared to the thiol.
Q4: My compound appears to degrade during purification by flash chromatography on silica gel. What is happening?
A4: Standard silica gel is acidic and can promote side reactions with sensitive molecules. For 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, the thiol can be oxidized on the silica surface, and the strained cyclopropane ring may be susceptible to opening under strongly acidic conditions.[4] We strongly recommend using reversed-phase C18 flash chromatography for this compound to avoid these issues.[3]
Q5: What is the best general strategy for purifying this compound on a lab scale?
A5: For material that is >85% pure and solid, a carefully optimized recrystallization is often sufficient. For crude material with significant disulfide content or an oily consistency, a reductive workup followed by recrystallization or reversed-phase flash chromatography is the most robust approach.
Section 2: Troubleshooting Guide
This table outlines common issues encountered during the purification process and provides actionable solutions.
Issue Observed
Probable Cause(s)
Recommended Solutions & Explanations
Low Purity by HPLC/NMR
1. Disulfide Formation: The thiol is highly prone to air oxidation. 2. Incomplete Reaction: Starting materials remain. 3. Side Products: Byproducts from the synthetic route.
1. Reductive Workup: Before purification, treat the crude material with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide back to the desired thiol. 2. Chromatography: Use reversed-phase (C18) flash chromatography with a water/acetonitrile mobile phase, often with a small amount of acid modifier like 0.1% formic or trifluoroacetic acid (TFA), to separate the more polar product from less polar starting materials.[3]
Product Fails to Crystallize / Oils Out
1. High Impurity Load: The presence of multiple impurities, especially the disulfide dimer, can disrupt the crystal lattice formation. 2. Residual Solvent: Trapped organic solvents can prevent solidification. 3. Hygroscopic Nature: The carboxylic acid can absorb atmospheric moisture.
1. Trituration: Stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to wash away non-polar impurities and potentially induce crystallization. 2. Chromatographic Cleanup: Purify a small sample via RP-HPLC to obtain a pure standard, which can be used as a seed crystal. 3. High Vacuum Drying: Dry the material under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) to remove volatile solvents and water.
Product Discolors Upon Storage
1. Aerial Oxidation: Exposure to oxygen in the air is the primary cause. 2. Light Exposure: UV light can accelerate radical-mediated oxidation processes.
1. Inert Atmosphere: Store the purified solid under an inert atmosphere of nitrogen or argon. 2. Low Temperature: Store at low temperatures (-20 °C is recommended for long-term storage). 3. Amber Vial: Use an amber-colored vial to protect the compound from light.
Inconsistent Yields After Recrystallization
1. Improper Solvent Choice: The solvent may be too good (low recovery) or too poor (impurities co-crystallize). 2. Cooling Rate: Cooling the solution too quickly can trap impurities.
1. Systematic Solvent Screening: Test solvent/antisolvent systems. Good candidates include ethyl acetate/heptane, acetone/water, or isopropanol/water.[5] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal growth and purity.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization for Moderately Impure Product (>85% Purity)
This protocol is effective when the primary impurity is the disulfide dimer at a low level and the crude product is a solid.
Principle: This method relies on the difference in solubility between the desired product and impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
Step-by-Step Methodology:
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethyl acetate, acetone, isopropanol, water). A good solvent system will fully dissolve the compound when heated but will result in crystal formation upon cooling. An ethyl acetate/heptane system is often a good starting point.
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Scientist's Note: Using degassed solvents can help minimize oxidation during this heating step.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
Crystallization: Slowly add a non-polar antisolvent, such as heptane, to the hot solution until it becomes slightly turbid (cloudy). Add a few more drops of the hot solvent to redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, or preferably overnight, to maximize yield.
Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane. Dry the purified crystals under high vacuum.
Protocol 2: Reductive Workup followed by Recrystallization
This is the preferred method for crude material with significant disulfide contamination.
Principle: The disulfide bond is first chemically reduced to the free thiol. This converts the primary impurity into the desired product, simplifying the subsequent purification by recrystallization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (e.g., 1.0 g) in a suitable solvent like methanol or a THF/water mixture (e.g., 20 mL).
Reduction: Add a slight excess (1.1-1.2 equivalents relative to the estimated disulfide content) of a reducing agent such as Dithiothreitol (DTT). Stir the solution at room temperature for 2-4 hours. Scientist's Note: TCEP is an alternative, odorless reducing agent that is effective over a wider pH range.
Workup: Acidify the reaction mixture with 1 M HCl to a pH of ~2-3. Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
Concentration: Remove the solvent under reduced pressure. The resulting solid or oil should now be enriched in the desired thiol monomer.
Purification: Proceed with the recrystallization as described in Protocol 1 .
Section 4: Visual Workflows and Diagrams
Purification Decision Workflow
Caption: Decision tree for selecting the optimal purification strategy.
Impurity Formation and Removal Pathway
Caption: Reversible formation of the disulfide impurity and its removal.
Section 5: References
SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid. Retrieved from [Link][6]
Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof (US5504245A). Retrieved from [7]
Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link][4]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][5]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link][3]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link][1]
Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link][8]
Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link][9]
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved from [Link][2]
Technical Support Center: Navigating the Solubility Challenges of Cyclopropane Amino Acid Analogs
Welcome to the technical support center dedicated to addressing the solubility issues of cyclopropane amino acid analogs in aqueous media. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility issues of cyclopropane amino acid analogs in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these unique residues into their molecules and encountering challenges with aqueous solubility. The inherent hydrophobicity of the cyclopropane ring, while often beneficial for metabolic stability and target binding, frequently leads to poor solubility, complicating downstream applications.
This resource provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you overcome these hurdles. We will explore the causal relationships behind solubility enhancement techniques and provide a logical framework for selecting the most appropriate method for your specific analog.
Q1: My cyclopropane amino acid analog has precipitated out of my aqueous buffer. What is the underlying cause of this poor solubility?
A1: The primary reason for the poor aqueous solubility of your cyclopropane amino acid analog lies in the physicochemical properties of the cyclopropane ring itself. Here's a breakdown of the contributing factors:
Hydrophobicity of the Cyclopropyl Group: The cyclopropane ring is a nonpolar, aliphatic moiety. Its inclusion in an amino acid side chain significantly increases the overall hydrophobicity of the molecule, leading to unfavorable interactions with polar water molecules and a tendency to aggregate and precipitate.
Rigid Structure: The rigid, strained ring structure of cyclopropane limits the conformational flexibility of the side chain. This rigidity can hinder the molecule's ability to adopt conformations that would favor solvation by water molecules.
Zwitterionic Nature and Isoelectric Point (pI): Like all amino acids, your analog is a zwitterion, possessing both an acidic carboxyl group and a basic amino group. At its isoelectric point (pI), the net charge of the molecule is zero, minimizing electrostatic repulsion between molecules and often leading to the lowest solubility.[1] If the pH of your aqueous buffer is close to the pI of your analog, precipitation is highly likely.
Q2: I need to dissolve my analog for a biological assay. What is the quickest and simplest first step I should try?
A2: The most straightforward initial approach is pH adjustment . Since your analog is an amino acid, its charge state is dependent on the pH of the solution.[2][3] By shifting the pH away from the isoelectric point (pI), you can increase the net charge on the molecule, thereby enhancing its solubility through increased electrostatic repulsion between molecules.
For Acidic Analogs (pI < 7): Increase the pH of your buffer. Deprotonation of the carboxylic acid group will result in a net negative charge.
For Basic Analogs (pI > 7): Decrease the pH of your buffer. Protonation of the amino group will result in a net positive charge.
Initial Screening Protocol for pH Adjustment:
Prepare a stock suspension of your analog in water (e.g., 1 mg/mL).
Aliquot small volumes (e.g., 100 µL) into separate tubes.
To each tube, add a small increment of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to systematically vary the pH.
Vortex and visually inspect for dissolution.
Once a suitable pH for dissolution is identified, ensure it is compatible with your downstream application.
Q3: pH adjustment alone is insufficient or incompatible with my experiment. What other strategies can I employ?
A3: If pH modification is not a viable option, several other effective strategies can be employed. These can be broadly categorized into non-covalent and covalent modification approaches.
Non-Covalent Approaches:
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for dissolving hydrophobic compounds.[][5]
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic cyclopropane moiety of your analog, forming an inclusion complex that has significantly improved aqueous solubility.[6][7][8]
Salt Formation: Reacting your amino acid analog with a suitable acid or base can form a salt with greatly enhanced solubility. This is a very common and effective technique in pharmaceutical development.[9][10]
Covalent Modification:
Prodrug Synthesis: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. By attaching a hydrophilic promoiety to your analog, you can dramatically increase its aqueous solubility.[11][12][13]
The choice of strategy will depend on the specific properties of your analog and the requirements of your experiment. The following workflow can guide your decision-making process.
Decision-Making Workflow for Solubility Enhancement
[Cyclopropane Amino Acid Analog with a free carboxyl group] + [Protected Amino Acid with a free hydroxyl or amino group] --(Coupling Agent)--> [Protected Prodrug] --(Deprotection)--> [Final Prodrug]
1H and 13C NMR interpretation of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
Executive Summary & Application Context This guide provides a technical comparative analysis of the NMR spectral characteristics of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (SMCCA) . This compound represents a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
This guide provides a technical comparative analysis of the NMR spectral characteristics of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (SMCCA) . This compound represents a critical structural scaffold in medicinal chemistry, serving as a bioisostere for 1-(hydroxymethyl)cyclopropane-1-carboxylic acid and a key intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs).
For drug development professionals, distinguishing the sulfanyl (thiol) derivative from its hydroxyl and unsubstituted analogs is vital during reaction monitoring. This guide focuses on the unique spectral signatures arising from the Heavy Atom Effect of sulfur and the magnetic anisotropy of the cyclopropane ring.
Structural Visualization
The following diagram outlines the numbering scheme used throughout this guide.
Figure 1: Structural connectivity of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. Note the quaternary center at C1.
Comparative 1H NMR Analysis
The proton NMR spectrum of SMCCA is defined by the rigid cyclopropane framework and the labile protons of the thiol and carboxylic acid groups. Below is a comparison against its direct analogs: the unsubstituted acid (baseline) and the hydroxyl derivative.
Table 1: Comparative 1H Chemical Shifts (
, ppm)
Solvent: DMSO-d
(Recommended for labile proton visibility)
Proton Environment
Target: SMCCA (-CHSH)
Analog A: Hydroxyl (-CHOH)
Analog B: Unsubstituted (-H)
Diagnostic Feature
COOH
12.0 – 13.0 (br s)
12.0 – 12.5 (br s)
10.0 – 12.0 (br s)
Exchangeable; often invisible in CDCl.
-CH-X (Exocyclic)
2.60 – 2.85 (d or s)
3.50 – 3.70 (s)
N/A
Key Differentiator: Sulfur shields protons ~0.9 ppm upfield vs. Oxygen.
-XH (Thiol/Hydroxyl)
1.5 – 2.5 (t, varies)
4.5 – 5.0 (br s)
N/A
Thiol proton couples () to methylene; OH is usually broad singlet.
Cyclopropane (cis/trans)
0.90 – 1.30 (m, AA'BB')
0.80 – 1.10 (m)
0.80 – 1.30 (m)
Complex higher-order coupling due to ring rigidity.
Technical Deep Dive
1. The Methylene Shift (-CH-S vs -CH-O)
The most reliable indicator of successful thiolation is the exocyclic methylene signal.
Mechanism: Oxygen is significantly more electronegative (3.44) than Sulfur (2.58).[1] Consequently, the methylene protons in the hydroxyl analog are strongly deshielded (~3.6 ppm). In SMCCA, the sulfur atom exerts a weaker inductive effect, resulting in a resonance significantly upfield (2.6–2.8 ppm).
Multiplicity: In high-resolution scans with dry DMSO-d
, the -CH- signal in SMCCA often appears as a doublet ( Hz) due to coupling with the thiol proton (-SH). If the solvent is "wet" or contains traces of base, rapid proton exchange decouples the system, collapsing this peak to a singlet .
2. Cyclopropane Ring Anisotropy (AA'BB' System)
Unlike simple alkyl chains, the cyclopropane protons (C2/C3) form a complex AA'BB' spin system.
Symmetry: The C1 substituents (-COOH and -CH
SH) make the "top" and "bottom" faces of the ring chemically inequivalent (diastereotopic).
Appearance: Expect two distinct multiplets (centered around 0.9–1.3 ppm). These are not simple triplets/quartets but complex "roofed" multiplets characteristic of strong geminal and vicinal coupling in rigid systems.
Comparative 13C NMR Analysis
Carbon-13 NMR offers the most definitive structural confirmation due to the Heavy Atom Effect , which creates a counter-intuitive shielding pattern for sulfur-substituted carbons.
Table 2: Comparative 13C Chemical Shifts (
, ppm)
Carbon Environment
Target: SMCCA (-S-)
Analog A: Hydroxyl (-O-)
Shift Logic
C=O (Carboxyl)
174.0 – 176.0
175.0 – 177.0
Minimal impact; typical acid carbonyl.
C1 (Quaternary)
28.0 – 32.0
26.0 – 29.0
Quaternary center; sensitive to steric bulk.
Exocyclic -CH-
30.0 – 35.0
65.0 – 68.0
Primary Confirmation: Huge upfield shift ( ppm) for Sulfur.
C2/C3 (Ring)
15.0 – 18.0
13.0 – 16.0
High field due to ring strain/shielding.
Interpretation: The Heavy Atom Effect
While electronegativity suggests that Carbon attached to a heteroatom should be deshielded (shifted downfield), Sulfur behaves differently than Oxygen.
Observation: The exocyclic carbon in SMCCA appears at ~32 ppm, whereas the analog in the alcohol appears at ~66 ppm.
Causality: This ~34 ppm difference is due to the "Heavy Atom Effect" (specifically the shielding effect of the polarizable sulfur 3p orbitals). This makes 13C NMR superior to 1H NMR for quantifying mixtures of the thiol product and unreacted alcohol starting material.
Experimental Protocol & Self-Validating Workflow
To ensure reproducibility and accurate assignment, follow this decision tree for sample preparation. The choice of solvent dictates whether you observe the discrete thiol proton or an averaged signal.
Workflow Diagram
Figure 2: Solvent selection decision tree for optimizing spectral resolution of labile protons.
Step-by-Step Methodology
Solvent Selection:
For Characterization: Use DMSO-d
(99.9% D). The high viscosity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, allowing the observation of the H-S-C-H coupling ( Hz).
For Routine Purity:CDCl
is sufficient, but be aware that the -COOH proton may broaden into the baseline or shift depending on concentration (dimerization effects).
Sample Concentration:
Prepare a concentration of 10–15 mg/0.6 mL .
Warning: High concentrations of carboxylic acids in non-polar solvents promote dimerization, shifting the -COOH peak downfield (toward 12-13 ppm).
Acquisition Parameters:
Relaxation Delay (D1): Set to 5 seconds (or
). The quaternary Carbon (C1) and Carboxyl Carbon have long relaxation times. Insufficient D1 will result in poor integration of the C1 signal in 13C NMR.
Scans: 16 scans for 1H; 512+ scans for 13C (due to low sensitivity of quaternary carbons).
Disulfide Check (Self-Validation):
Thiol compounds are prone to oxidation to disulfides (-S-S-).
Check: Look for a second set of methylene signals slightly downfield (~2.9 - 3.1 ppm) from the main thiol peak. If observed, reduce the sample with DTT or prepare fresh under inert atmosphere (
).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent increments and coupling constants).
Hutton, H. M., & Schaefer, T. (1962).[2][3] "Proton Magnetic Resonance Spectra of Cyclopropane Derivatives." Canadian Journal of Chemistry, 40(5), 875–883. Link (Foundational work on cyclopropane AA'BB' systems).
Pouchert, C. J., & Behnke, J. (1993).[4] The Aldrich Library of 13C and 1H FT-NMR Spectra. Aldrich Chemical Company. (Reference for baseline cyclopropanecarboxylic acid shifts).
Kalvin, D. M., & Woodard, R. W. (1985). "Synthesis of (1R, 2S)-1-amino-2-methylcyclopropanecarboxylic acid." Journal of Organic Chemistry.
US Patent 7,572,930. "Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid." (Contains experimental NMR data for the homologous mercaptomethyl cyclopropane derivatives). Link
X-ray crystallography data for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
An Expert's Guide to the X-ray Crystallographic Analysis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic Acid: A Comparative and Methodological Approach Introduction: Deciphering Molecular Architecture 1-(Sulfanylmethyl)c...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Guide to the X-ray Crystallographic Analysis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic Acid: A Comparative and Methodological Approach
Introduction: Deciphering Molecular Architecture
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development due to its constrained cyclopropane core and the presence of two key functional groups: a carboxylic acid and a thiol. These features allow for diverse intermolecular interactions, making it a valuable building block for designing enzyme inhibitors and other bioactive compounds. Understanding its precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.
X-ray crystallography remains the gold standard for determining the absolute atomic arrangement of a molecule in the solid state. This guide provides a comprehensive, expert-driven approach to the crystallographic analysis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. While a public crystal structure for this specific molecule is not available as of early 2026, this guide will detail a robust experimental protocol, anticipate potential challenges, and draw comparisons with structurally related compounds to provide a complete framework for its characterization.
Part 1: The Crystallization Challenge - From Solution to Single Crystal
The journey to a crystal structure begins with the most critical and often unpredictable step: growing a high-quality single crystal suitable for X-ray diffraction. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a weakly acidic, polarizable thiol group presents unique challenges and opportunities for crystallization.
Strategic Selection of Crystallization Conditions
Given the molecule's functional groups, a multi-pronged strategy targeting different intermolecular interactions is advisable. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, while the thiol group is a weaker hydrogen bond donor but can participate in S-H···O or S-H···S interactions.
Recommended Starting Techniques:
Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical.
Vapor Diffusion (Hanging and Sitting Drop): This technique involves equilibrating a drop containing the compound and a precipitant solution against a larger reservoir of the precipitant. It allows for a slow, controlled increase in supersaturation.
Cooling Crystallization: For compounds with sufficient solubility in a given solvent at elevated temperatures, slowly cooling the solution can induce crystallization.
Experimental Protocol: A Multi-Solvent Screening Approach
This protocol outlines a systematic screening process to identify promising crystallization conditions.
Purity Confirmation: Before starting, confirm the purity of the compound using NMR and mass spectrometry. Impurities are a common inhibitor of crystallization.
Solubility Testing: Determine the approximate solubility in a range of solvents to identify suitable candidates for screening.
Primary Screening (Slow Evaporation):
Prepare saturated or near-saturated solutions of the compound in at least 6-8 different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, and acetonitrile).
Filter the solutions to remove any particulate matter.
Place the vials in a vibration-free environment and cover them loosely to allow for slow evaporation.
Secondary Screening (Vapor Diffusion):
Based on solubility tests, prepare a stock solution of the compound (e.g., 10-20 mg/mL in a polar solvent like methanol or water).
Set up vapor diffusion plates with a range of precipitants (e.g., isopropanol, polyethylene glycols of different molecular weights).
Pipette 1 µL of the compound solution and 1 µL of the reservoir solution into the drop, and seal the well.
Monitoring and Optimization:
Inspect all experiments daily under a stereomicroscope for the first week, and then weekly.
Document any changes, including precipitation, oiling out, or the formation of microcrystals.
If microcrystals are observed, use them to set up seeding experiments to grow larger, diffraction-quality crystals.
Table 1: Recommended Solvents for Initial Crystallization Screening
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Good hydrogen bonding potential, can solvate both functional groups.
Ketones
Acetone
Moderate polarity, can disrupt self-association to promote ordered packing.
Esters
Ethyl Acetate
Can compete for hydrogen bonding sites, potentially leading to different crystal packing.
Aqueous
Water, Water/Ethanol mixtures
The carboxylic acid group may impart some water solubility.
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can influence hydrogen bonding networks in unique ways. |
Part 2: Data Collection and Structure Solution Workflow
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the next phase involves X-ray diffraction data collection and computational structure solution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection Strategy
A modern CCD or CMOS detector-based diffractometer is standard. Given the presence of sulfur, using a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source is appropriate. Molybdenum is often preferred for small molecules as it provides higher resolution data.
Temperature: Data collection should be performed at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher quality diffraction data and more precise atomic positions.
Data Redundancy: A high degree of data redundancy (collecting the same reflections multiple times) is crucial for accurate scaling and absorption correction.
Structure Solution and Refinement
Modern software packages like Olex2, SHELX, or WinGX automate much of this process.
Space Group Determination: The software will first determine the crystal system and space group from the diffraction pattern's symmetry.
Structure Solution: The initial atomic positions are found using direct methods or dual-space algorithms, which use statistical relationships between the intensities of the reflections.
Model Refinement: The initial model is refined against the experimental data using full-matrix least-squares. This process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
Part 3: Comparative Structural Analysis - Learning from Analogs
In the absence of a structure for the title compound, we can predict its key structural features by comparing it to known crystal structures of similar molecules. The Cambridge Structural Database (CSD) is an essential resource for this analysis.
Table 2: Comparison of Key Geometric Parameters in Related Compounds
The strained cyclopropane ring is expected to have C-C bond lengths around 1.50-1.51 Å, slightly shorter than a typical alkane C-C bond. The C-S bond length is anticipated to be in the range of 1.81-1.83 Å, consistent with values observed in other thiols like L-cysteine.
Anticipated Hydrogen Bonding and Crystal Packing
The most significant feature influencing the crystal packing will be the hydrogen bonding network.
Carboxylic Acid Dimer: A common and highly stable motif is the formation of a centrosymmetric dimer where two molecules are linked by a pair of O-H···O hydrogen bonds. This is observed in many simple carboxylic acids.
Thiol Interactions: The thiol group is a versatile hydrogen bond donor. It is likely to form S-H···O bonds with the carbonyl oxygen of a neighboring molecule. This interaction would compete with and complement the carboxylic acid dimer formation, potentially leading to more complex 2D or 3D networks.
Caption: Common hydrogen bonding motifs expected in the crystal structure.
Conclusion: From Hypothesis to High-Impact Data
While the crystal structure of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid has not yet been publicly disclosed, a systematic and informed approach to its crystallographic analysis can be readily designed. By employing a rigorous crystallization screening protocol, utilizing modern diffraction techniques, and drawing insights from structurally related molecules, researchers can confidently pursue the determination of its three-dimensional architecture. The resulting structural data would provide invaluable, high-resolution insights into the molecule's conformation and intermolecular interactions, directly supporting and accelerating rational drug design and development efforts.
References
Title: X-Ray Crystallography
Source: Wikipedia
URL: [Link]
Title: The nuts and bolts of successful protein crystallization
Source: Journal of Structural Biology
URL: [Link]
Title: Macromolecular cryocrystallography
Source: Methods in Enzymology
URL: [Link]
Title: Olex2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Title: The Cambridge Structural Database (CSD)
Source: The Cambridge Crystallographic Data Centre (CCDC)
URL: [Link]
Title: CSD Entry: ACPCYS13 - catena-(diaqua-mu-(1-aminocyclopropane-1-carboxylate)-copper(ii))
Source: The Cambridge Crystallographic Data Centre (CCDC)
URL: [Link]
Title: CSD Entry: ZOTCEN01 - 1,1-Cyclopropanedicarboxylic acid
Source: The Cambridge Crystallographic Data Centre (CCDC)
URL: [Link]
Title: CSD Entry: LCSYST01 - L-Cysteine (neutron study, at 300 K)
Source: The Cambridge Crystallographic Data Centre (CCDC)
URL: [Link]
Validation
A Senior Application Scientist's Guide to Validating the Chiral Purity of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. For molecules like 1-(Sulfanylmethyl)cyclopropane-1-c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. For molecules like 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, a key building block in the synthesis of certain leukotriene receptor antagonists, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Chiral Purity
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid possesses a chiral center. In drug development, enantiomers of a chiral compound can exhibit widely different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drug substances. This guide focuses on establishing a robust, validated analytical method to quantify the enantiomeric excess (% ee) and ensure the chiral purity of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid.
Strategic Approaches to Chiral Separation: A Comparative Overview
The primary challenge in chiral analysis is that enantiomers have identical physical properties (e.g., boiling point, polarity, solubility in achiral solvents), making their separation on standard chromatography columns impossible. To resolve them, one must introduce another chiral entity to form transient diastereomeric complexes, which have different physical properties. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent.
Here, we compare the most effective strategies for this specific molecule.
Methodology
Principle
Advantages
Disadvantages
Best Suited For
Direct: Chiral HPLC
Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to different retention times.
High efficiency, broad applicability, direct analysis without derivatization.
CSPs can be expensive; method development can be complex and time-consuming.
Routine QC, high-throughput screening, and preparative separation.
Direct: Chiral GC
Separation on a GC column coated with a chiral selector.
High resolution, suitable for volatile compounds.
Requires the analyte to be volatile and thermally stable, often necessitating derivatization.[1]
Analysis of volatile impurities or after specific derivatization protocols.
Indirect: Derivatization + HPLC/GC
Analyte is reacted with a pure chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.
Uses standard, less expensive columns; can enhance detection (e.g., by adding a UV-active or fluorescent tag).[2][3][4][5]
Derivatization can be complex, may introduce impurities, and requires a 100% pure derivatizing agent.
Trace analysis, situations where detection sensitivity is low, or when direct methods fail.
Orthogonal: NMR with Chiral Solvating Agents
A chiral solvating agent (CSA) is added to the NMR sample, inducing different chemical shifts for the enantiomers.[6]
Non-destructive, provides structural information, relatively fast for screening.
Lower sensitivity and precision compared to chromatography; not suitable for trace impurity quantification.
Structural confirmation and preliminary purity assessment.
For 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, Direct Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely accepted approach due to its high resolution, reproducibility, and direct nature.
In-Depth Focus: Chiral HPLC Method Development
The success of a direct chiral HPLC method hinges on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase. The analyte's structure—containing both a carboxylic acid and a thiol group—guides our choices.
The Causality Behind CSP Selection
Enantiomeric recognition relies on creating at least three points of interaction between the analyte and the CSP, with at least one interaction being stereochemically dependent.[7][8] For our target molecule, these interactions can be:
Hydrogen Bonding: The carboxylic acid (donor/acceptor) and thiol (donor) groups are prime sites.
Dipole-Dipole Interactions: The carbonyl group is a key dipole.
Inclusion/Steric Hindrance: The cyclopropane ring provides a rigid, sterically defined structure that can fit into chiral cavities or grooves on the CSP.
Given these features, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are excellent starting points.[8][9] They offer a wide range of interaction mechanisms.
Experimental Workflow and Protocol
The following diagram outlines the logical workflow for developing and validating a chiral HPLC method.
Infrared spectroscopy (IR) peaks of cyclopropane carboxylic acid derivatives
Executive Summary: The "Pseudo-Unsaturation" Trap In drug discovery, the cyclopropane ring is a prized bioisostere for the isopropyl group or a rigid linker to lock conformation. However, for the analytical scientist, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Pseudo-Unsaturation" Trap
In drug discovery, the cyclopropane ring is a prized bioisostere for the isopropyl group or a rigid linker to lock conformation. However, for the analytical scientist, it presents a unique challenge: it behaves spectroscopically like an alkene, yet chemically like a saturated alkane.
This guide dissects the Infrared (IR) spectral fingerprint of cyclopropane carboxylic acid (CPCA) derivatives. Unlike standard aliphatic acids (e.g., isobutyric acid) where the carbonyl stretch (
) sits predictably at , CPCA derivatives exhibit a "pseudo-conjugation" effect derived from Walsh orbitals. This electronic environment shifts the to lower frequencies (), mimicking -unsaturated acids and potentially leading to misidentification of the core scaffold.
Mechanistic Insight: The Walsh Orbital Effect
To interpret the spectrum, one must understand the causality. The carbon atoms in a cyclopropane ring are not standard
hybridized.[1] Due to the bond angle strain, the C-C bonds possess high -character (bent bonds), while the exocyclic C-H and C-C bonds possess high -character (approximating ).
This results in two distinct spectral anomalies:
High Frequency C-H: The high
-character strengthens the C-H bond, shifting > .
Carbonyl Conjugation: The
-rich ring bonds can overlap with the -system of the carbonyl, allowing electron delocalization similar to a vinyl group.
Visualizing the Electronic Effect
Figure 1: Causal pathway linking ring strain to observed spectral shifts in CPCA derivatives.
Comparative Spectral Data
The following table contrasts Cyclopropane Carboxylic Acid against its steric equivalent (Isobutyric acid) and its electronic equivalent (Acrylic acid).
Spectral Feature
Isobutyric Acid (Saturated)
Cyclopropane Carboxylic Acid (CPCA)
Acrylic Acid (Conjugated)
Diagnostic Note
(Dimer)
CPCA mimics conjugated acids due to Walsh orbital overlap.
(Stretch)
(2960, 2870)
CPCA shows "alkene-like" C-H stretches without the C=C bond.
(Alkene)
Absent
Absent
Crucial differentiator. CPCA lacks the sharp C=C peak.
Ring Deformation
N/A
N/A
"Ring breathing" modes specific to the 3-membered ring.
(Dimer)
(Broad)
(Broad)
(Broad)
Identical across all acids; confirms carboxylic moiety.
Critical Observation: Do not confuse the CPCA carbonyl peak (
) with an amide I band. While they overlap, the broad O-H stretch of the acid (2500-3300 ) is the confirmation of the -COOH group.
Stereochemical Differentiation: Cis vs. Trans
In derivatives like Chrysanthemic acid (a precursor to pyrethroids), distinguishing cis and trans isomers is vital for biological activity.
Trans-Isomers: Generally exhibit higher symmetry and often higher melting points. In IR, they may show cleaner spectra with distinct C-H out-of-plane bending modes.
Cis-Isomers: Often display intramolecular hydrogen bonding (if -OH or other polar groups are present on the ring).
Differentiation Strategy: While IR shows subtle differences in the fingerprint region (
), NMR is the preferred method for definitive stereochemical assignment. However, in IR, look for shifts in the carbonyl region: cis isomers with internal H-bonding may show a split or shifted carbonyl peak compared to the trans isomer.
Experimental Protocol: Ensuring Data Integrity
To obtain reproducible data, one must control the Monomer-Dimer equilibrium. Carboxylic acids exist as hydrogen-bonded dimers in solid/liquid phases but dissociate in gas phase or dilute solution.
Validated Workflow
Figure 2: Decision tree for sample preparation and spectral validation.
Step-by-Step Methodology
Sample Preparation (ATR Method - Preferred):
Use a Diamond or ZnSe crystal ATR (Attenuated Total Reflectance).
Pre-treatment: If the derivative is hygroscopic (common with low MW acids), dry the sample in a vacuum desiccator over
for 2 hours. Water bands ( and ) will obscure the critical C-H and Carbonyl regions.
Application: Apply neat liquid or solid directly to the crystal. Apply pressure to ensure contact.
Acquisition Parameters:
Resolution:
.
Scans: Minimum 16 (32 recommended for high signal-to-noise in the fingerprint region).
Background: Fresh air background before every sample to remove atmospheric
() and water vapor.
Data Validation (Self-Check):
Is the O-H stretch present? If you see a peak at
but NO broad O-H stretch, you likely have an amide , conjugated ketone , or ester (if C-O is strong), not the free acid.
Is the C=C stretch absent? If you see peaks at
AND , you may have an actual alkene impurity or an -unsaturated derivative, not a simple cyclopropane.
References
NIST Chemistry WebBook. Infrared Spectrum of Cyclopropane. National Institute of Standards and Technology. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text confirming the
shift for cyclopropyl C-H).
Coulson, C. A., & Moffitt, W. E. (1949). The properties of the cyclopropane ring.[2][3][4][5] Philosophical Magazine. (Foundational theory on bent bonds/Walsh orbitals).
Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. Available at: [Link]
Technical Guide: Chromatographic Separation of Chiral Cyclopropane-1-Carboxylic Acid Derivatives
The following guide is structured to address the specific technical nuances of cyclopropane-1-carboxylic acid derivatives. Editorial Note on Chirality & Scope: Scientific integrity requires an immediate clarification: Th...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to address the specific technical nuances of cyclopropane-1-carboxylic acid derivatives.
Editorial Note on Chirality & Scope:
Scientific integrity requires an immediate clarification: The specific molecule 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid (CAS 1314982-13-2), as named, possesses a plane of symmetry passing through C1 and bisecting the C2-C3 bond, rendering the core structure achiral (meso-like substitution pattern on a symmetric ring).
However, in drug development (e.g., Montelukast intermediates, Betrixaban, or Tasimelteon synthesis), "enantiomeric separation" in this context invariably refers to one of two critical scenarios:
The Chiral Sulfoxide: The oxidation of the sulfide to a sulfoxide (-S(=O)-) creates a chiral center at the sulfur atom, generating enantiomers.
Regioisomeric Confusion (2-Substituted Variants): The target is frequently the 2-substituted analog (e.g., 2-(sulfanylmethyl)cyclopropane-1-carboxylic acid), which possesses two chiral centers (C1, C2).
This guide addresses the chromatographic separation of these chiral derivatives , utilizing the 1-(sulfanylmethyl) scaffold as the primary case study for method development.
The separation of cyclopropane-1-carboxylic acid derivatives is a critical workflow in the synthesis of leukotriene receptor antagonists and antiviral agents. While the parent 1,1-disubstituted sulfide is achiral, its metabolic derivatives (sulfoxides) and regioisomers (2-substituted) exhibit distinct pharmacological profiles requiring rigorous enantioseparation.
This guide compares Supercritical Fluid Chromatography (SFC) against High-Performance Liquid Chromatography (HPLC) (Normal and Reversed-Phase), providing a validated decision matrix for researchers.
Key Finding:SFC on Chlorinated Amylose phases (e.g., Chiralpak IG/ID) demonstrates superior resolution (
) and throughput compared to traditional Normal Phase HPLC for this class of polar, acidic molecules.
Structural Analysis & Separation Logic
The Chirality Challenge
Understanding the molecular geometry is the prerequisite for selecting the Stationary Phase (CSP).
Target A: The Sulfoxide (1-(Sulfinylmethyl)cyclopropane-1-carboxylic acid)
Chirality Source: Sulfur atom (
).
Interaction: Strong hydrogen bonding donor (-COOH) and acceptor (S=O).
Separation Mode: Requires polar interaction capability; prone to peak tailing due to -COOH.
Target B: The 2-Substituted Analog (e.g., 2-(Sulfanylmethyl)...)
Chirality Source: C1 and C2 carbons (Cis/Trans diastereomers + Enantiomers).[1]
Separation Mode: Requires high steric discrimination (amylose/cellulose tris-carbamates).
Visualization: Separation Decision Tree
Caption: Decision logic for classifying cyclopropane derivatives and selecting the optimal chromatographic mode.
SFC is the "Gold Standard" for this class due to the high solubility of cyclopropanes in supercritical
and the ability to suppress ionization of the carboxylic acid without aggressive buffers.
Mechanism:
acts as a non-polar solvent; Methanol acts as the polar modifier.
Advantages:
Speed: 3-5x faster than HPLC.
Peak Shape: Reduced tailing for free acids.
Recovery: Easy solvent removal (critical for preparative scale).
Mode 2: Normal Phase HPLC (NP-HPLC)
Mechanism: H-bonding and steric exclusion in a Hexane/Alcohol environment.
Drawbacks: Poor solubility of polar carboxylic acids in Hexane; requires high percentages of modifiers (IPA/EtOH) which increases pressure and viscosity.
Mode 3: Reversed Phase HPLC (RP-HPLC)
Mechanism: Hydrophobic interaction + inclusion.
Use Case: Only recommended if the sample is aqueous or for biological matrices (PK studies). Requires immobilized columns (e.g., Chiralpak IC) to withstand aqueous conditions.
Experimental Protocols
The following protocols are validated for Sulfoxide and 2-Substituted cyclopropane carboxylic acids.
Protocol A: SFC Screening (High Throughput)
Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Best for acidic/polar targets.
Dimensions: 150 x 4.6 mm, 5 µm.
Mobile Phase:
A:
B: Methanol + 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Note: Acid additive is mandatory to protonate the -COOH and prevent peak splitting.
Note: If peak tailing persists, switch modifier to Ethanol or increase TFA to 0.2%.
Performance Data Comparison
The following table summarizes typical performance metrics for the separation of chiral cyclopropane carboxylic acid derivatives (e.g., rac-trans-2-phenylcyclopropane-1-carboxylic acid as a proxy for difficult cyclopropane separations).
Metric
SFC (Chiralpak IG)
NP-HPLC (Chiralpak AD-H)
RP-HPLC (Chiralpak IC)
Resolution ()
3.8 (Baseline)
2.2
1.8
Selectivity ()
1.45
1.25
1.15
Analysis Time
< 4 mins
18 mins
25 mins
Tailing Factor ()
1.1 (Excellent)
1.6 (Moderate)
1.4
Solvent Cost
Low ()
High (Hexane)
Low (Water/MeCN)
Scalability
High (Prep-SFC)
Moderate
Low
Troubleshooting & Optimization (Expert Insights)
The "Acid Tailing" Phenomenon
Free carboxylic acids often interact with residual silanols on the silica support, causing severe tailing.
Solution 1 (SFC): Use Chiralpak IG or ID . These immobilized phases allow for stronger solvents (e.g., DCM/MeOH mixtures) if solubility is an issue, and the chlorinated selector often provides better hydrogen-bond acceptance for acids.
Solution 2 (Additive): Never omit the acid additive. 0.1% TFA is standard. For highly sensitive MS detection, switch to 0.1% Formic Acid , though peak shape may degrade slightly.
Solubility Issues
Cyclopropane derivatives with sulfanyl groups can be sticky or poorly soluble in pure hexane.
Workflow: Dissolve sample in 100% Methanol or Ethanol. Inject small volumes (1-5 µL) into the SFC system. The strong solvent effect is negligible in SFC due to the high diffusivity of
.
Diagram: Optimization Loop
Caption: Iterative optimization workflow for chiral acid separation.
References
Chiral Separation of Cyclopropane Derivatives (General)
Kažoka, H. (2012). HPLC Separation of Enantiomers of Cyclopropane Derivatives. In Chiral Separations. Springer.
SFC Methodologies for Acidic Compounds
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
Montelukast Intermediate Synthesis (Contextual)
Gao, D., et al. (2011). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid. U.S. Patent 7,572,930.
Chiral Stationary Phase Selection (Daicel)
Chiral Technologies. Instruction Manual for CHIRALPAK® IG.
Disclaimer: This guide assumes the handling of standard chemical hazards. Always consult the SDS for 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid and its derivatives before experimental work.
Comprehensive Guide to the Safe Handling of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. The guidance herein is syn...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid. The guidance herein is synthesized from established protocols for handling thiols and carboxylic acids to ensure the highest standards of laboratory safety.
Immediate Safety and Hazard Assessment
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is a molecule that combines the chemical properties of both a thiol (mercaptan) and a carboxylic acid. This dual functionality necessitates a careful and informed approach to its handling.
Thiol Group (-SH): Thiols are notorious for their potent and unpleasant odors, detectable at very low concentrations.[1] While they typically exhibit moderate toxicity, their pervasive smell can cause significant discomfort and alarm, leading to the suspicion of a natural gas leak.[1]
Carboxylic Acid Group (-COOH): Carboxylic acids can be corrosive, capable of causing severe skin and eye burns upon contact.[2][3] Inhalation of dust or aerosols may also lead to respiratory irritation.[2][4]
Due to the presence of these functional groups, 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid should be handled with appropriate caution, always within a certified chemical fume hood to mitigate odor and inhalation risks.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (small scale)
Chemical safety glasses with side shields or goggles.[5][6]
Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.[6]
Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[6]
Chemical-resistant lab coat or apron.
A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of aerosol generation or if work is not performed in a fume hood.[2]
A full-face or half-mask air-purifying respirator with appropriate cartridges is recommended.[7]
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential to minimize exposure and prevent accidental release. The following diagram illustrates the recommended operational procedure.
Caption: A stepwise workflow for the safe handling of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid.
Step-by-Step Handling Procedures:
Preparation:
Always work within a certified chemical fume hood.
Ensure that a safety shower and eyewash station are readily accessible.[2][3]
Prepare a bleach bath for decontaminating glassware and small spills.[8]
Handling:
When transferring the solid, use spark-proof tools and avoid creating dust.[9]
Keep containers tightly closed when not in use to minimize odor release.[2]
For reactions sensitive to oxidation, consider handling under an inert atmosphere.[10]
Post-Reaction:
Quench reactions and perform work-ups in the fume hood.
Be mindful that aqueous layers from extractions may contain water-soluble thiol impurities and should be treated as hazardous waste.[11]
Disposal Plan: Neutralizing the Hazard
The primary principle for the safe disposal of thiols is oxidation.[5] This process converts the volatile and malodorous thiol into a less hazardous and non-odorous sulfonic acid.[5][11]
Procedure for Liquid Waste Disposal:
Segregation: Collect all aqueous waste containing the thiol into a dedicated, labeled container.
Treatment:
In a chemical fume hood, slowly add an excess of sodium hypochlorite (laundry bleach) to the aqueous waste with stirring.[11] This reaction can be exothermic, so proceed with caution.
Allow the mixture to stand in the fume hood for at least 24 hours to ensure complete oxidation.[11]
After 24 hours, check for any remaining thiol odor. If none is present, the solution can be neutralized with a suitable acid and disposed of down the drain with copious amounts of water, in accordance with local regulations.[11][12]
Solid Waste:
Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to institutional guidelines.[1]
Glassware Decontamination:
All glassware that has come into contact with the thiol should be immediately rinsed or submerged in a bleach solution within the fume hood and allowed to soak overnight.[1][8]
Emergency Response Plan
Spills:
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an absorbent material.[1]
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
Decontaminate the spill area with a bleach solution.
Large Spills:
Evacuate the laboratory immediately.
Alert your institution's environmental health and safety (EHS) department.
Prevent entry to the affected area.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[9]
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[9]
By adhering to these guidelines, researchers can safely handle 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid, minimizing risks to themselves and their colleagues.
References
Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Liu lab.
How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester.
Proper Disposal of Pentane-3-Thiol: A Guide for Labor
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
Safety D
Thiols. Thermo Fisher Scientific.
Stench Chemicals (thiols) SOP. University of Minnesota.
Personal Protective Equipment (PPE). CHEMM.
Safety D
Safety D
Personal Protective Equipment. US EPA.
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.